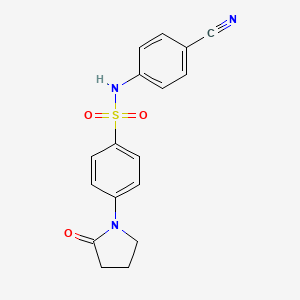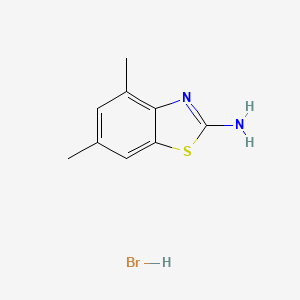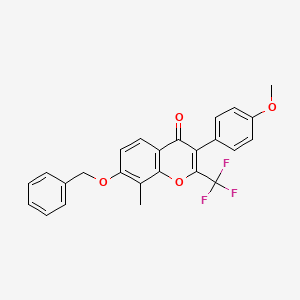
N-(4-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a cyanophenyl group, an oxopyrrolidinyl group, and a benzenesulfonamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the cyanophenyl group: This can be achieved through nitration followed by reduction and subsequent cyanation of a benzene derivative.
Synthesis of the oxopyrrolidinyl group: This involves the formation of a pyrrolidine ring, which can be oxidized to introduce the oxo group.
Coupling reactions: The final step often involves coupling the cyanophenyl and oxopyrrolidinyl groups with a benzenesulfonamide under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal catalysts, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially affecting the pyrrolidinyl or benzenesulfonamide groups.
Reduction: Reduction reactions might target the cyanophenyl group, converting the nitrile to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce primary amines.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.
Biology: Potential use as a probe in biochemical assays or as a building block for biologically active molecules.
Medicine: Possible applications in drug discovery, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Use in the development of new materials or as a specialty chemical in manufacturing processes.
作用機序
The mechanism of action for N-(4-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting their activity by binding to active sites or allosteric sites. The molecular pathways involved would vary based on the target, potentially affecting cellular processes like signal transduction, metabolism, or gene expression.
類似化合物との比較
Similar Compounds
N-(4-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide analogs: Compounds with slight modifications in the cyanophenyl, oxopyrrolidinyl, or benzenesulfonamide groups.
Other sulfonamides: Compounds like sulfanilamide or sulfamethoxazole, which also contain the sulfonamide group but differ in other structural aspects.
Uniqueness
This compound is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness might make it particularly suitable for certain applications in medicinal chemistry or materials science.
特性
IUPAC Name |
N-(4-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c18-12-13-3-5-14(6-4-13)19-24(22,23)16-9-7-15(8-10-16)20-11-1-2-17(20)21/h3-10,19H,1-2,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMQLMRSZGKKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-1-propanone](/img/structure/B4964574.png)
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4,5-trimethoxybenzoate;hydrochloride](/img/structure/B4964582.png)

![2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide](/img/structure/B4964610.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4964611.png)

![dimethyl 2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4964614.png)
![4-methyl-3-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B4964619.png)
![(1R*,2R*)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-phenylcyclopropanecarboxamide](/img/structure/B4964631.png)

![N-(3-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4964642.png)


![2-(cyclohexylamino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B4964665.png)
